molecular formula C16H17NO2S2 B5011735 2-(allylthio)-4-(4-ethoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one

2-(allylthio)-4-(4-ethoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one

Cat. No. B5011735
M. Wt: 319.4 g/mol
InChI Key: DRJGASODOBCNLC-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(allylthio)-4-(4-ethoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one, also known as AMT, is a thiazole compound that has gained attention in scientific research due to its potential pharmacological properties. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in various medical fields.

Mechanism of Action

The mechanism of action of 2-(allylthio)-4-(4-ethoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in various cellular processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to induce the expression of pro-apoptotic genes, such as Bax and caspase-3, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(allylthio)-4-(4-ethoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one in lab experiments is its potential as a therapeutic agent for various medical conditions. Additionally, this compound is relatively easy to synthesize and purify, making it a convenient compound to work with in the lab. However, one limitation of using this compound is its potential toxicity, as it has been shown to have cytotoxic effects on some cell types.

Future Directions

There are several future directions for the study of 2-(allylthio)-4-(4-ethoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one. One area of research could focus on the development of novel this compound derivatives with improved pharmacological properties. Additionally, further studies could investigate the potential of this compound as a therapeutic agent for various medical conditions, such as infectious diseases and cancer. Finally, future studies could investigate the mechanism of action of this compound in greater detail, in order to better understand its biochemical and physiological effects.

Synthesis Methods

The synthesis of 2-(allylthio)-4-(4-ethoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one involves the reaction of 2-aminothiazole with allyl bromide to form 2-(allylthio)thiazole. This compound is then reacted with 4-ethoxy-3-methylbenzaldehyde to form 2-(allylthio)-4-(4-ethoxy-3-methylbenzylidene)thiazole. Finally, this compound is oxidized to form the desired product, this compound.

Scientific Research Applications

2-(allylthio)-4-(4-ethoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one has been studied for its potential therapeutic applications in various medical fields. It has been shown to have antimicrobial, antifungal, and anti-inflammatory properties, making it a potential candidate for the treatment of infectious diseases and inflammatory conditions. Additionally, this compound has been studied for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

(4Z)-4-[(4-ethoxy-3-methylphenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S2/c1-4-8-20-16-17-13(15(18)21-16)10-12-6-7-14(19-5-2)11(3)9-12/h4,6-7,9-10H,1,5,8H2,2-3H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJGASODOBCNLC-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)SC(=N2)SCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)SC(=N2)SCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.